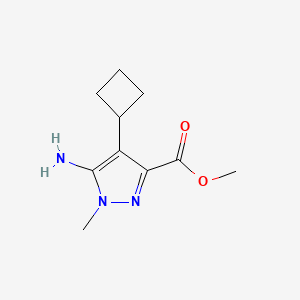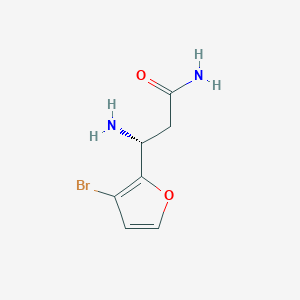![molecular formula C12H19NO6 B13074491 Cis-1-[(tert-butoxy)carbonyl]piperidine-3,4-dicarboxylicacid](/img/structure/B13074491.png)
Cis-1-[(tert-butoxy)carbonyl]piperidine-3,4-dicarboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cis-1-[(tert-butoxy)carbonyl]piperidine-3,4-dicarboxylic acid is a piperidine derivative that has gained significance in organic synthesis and biological research
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cis-1-[(tert-butoxy)carbonyl]piperidine-3,4-dicarboxylic acid typically involves the protection of piperidine derivatives followed by carboxylation. One common method includes the use of tert-butyl chloroformate as a protecting group for the piperidine nitrogen, followed by carboxylation at the 3 and 4 positions of the piperidine ring. The reaction conditions often involve the use of organic solvents such as dichloromethane and bases like triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Cis-1-[(tert-butoxy)carbonyl]piperidine-3,4-dicarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines .
Aplicaciones Científicas De Investigación
Cis-1-[(tert-butoxy)carbonyl]piperidine-3,4-dicarboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of cis-1-[(tert-butoxy)carbonyl]piperidine-3,4-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The piperidine ring and carboxyl groups play a crucial role in binding to the active sites of enzymes, thereby modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
N-BOC-4-Piperidinecarboxylic acid: Similar in structure but with a different substitution pattern on the piperidine ring.
1-(tert-Butoxycarbonyl)-3-piperidinecarboxylic acid: Another piperidine derivative with a tert-butoxycarbonyl protecting group.
cis-1-(tert-butoxycarbonyl)pyrrolidine-3,4-dicarboxylic acid: A related compound with a pyrrolidine ring instead of a piperidine ring.
Uniqueness
Cis-1-[(tert-butoxy)carbonyl]piperidine-3,4-dicarboxylic acid is unique due to its specific substitution pattern and the presence of both carboxyl groups on the piperidine ring.
Propiedades
Fórmula molecular |
C12H19NO6 |
|---|---|
Peso molecular |
273.28 g/mol |
Nombre IUPAC |
(3R,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3,4-dicarboxylic acid |
InChI |
InChI=1S/C12H19NO6/c1-12(2,3)19-11(18)13-5-4-7(9(14)15)8(6-13)10(16)17/h7-8H,4-6H2,1-3H3,(H,14,15)(H,16,17)/t7-,8+/m1/s1 |
Clave InChI |
AWJIQTRKBLSMRN-SFYZADRCSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)C(=O)O)C(=O)O |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(C(C1)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




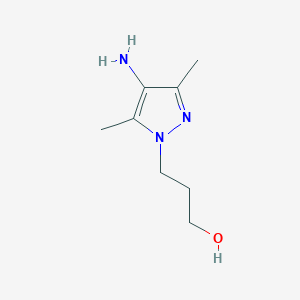
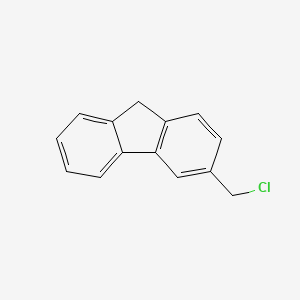
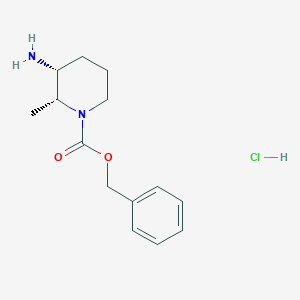
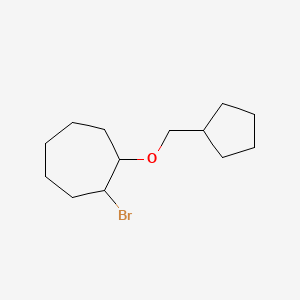
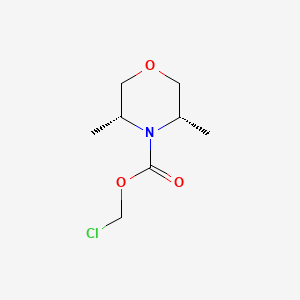
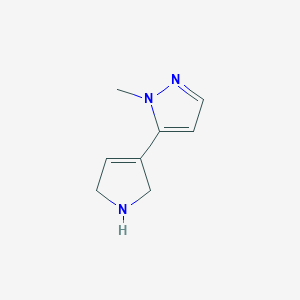
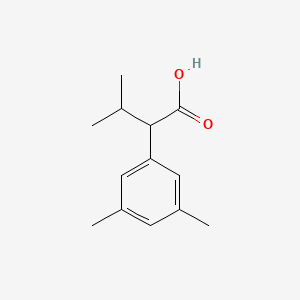
![3,6,6-Trimethyl-4H,5H,6H-thieno[3,2-b]pyrrole](/img/structure/B13074466.png)


